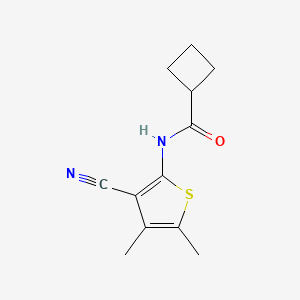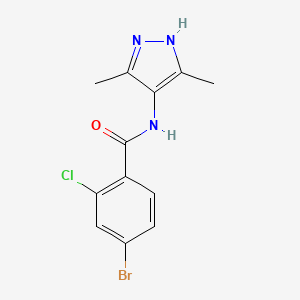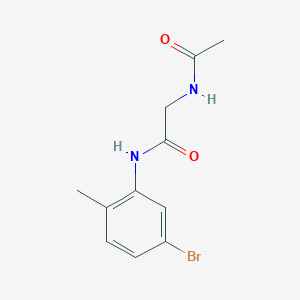![molecular formula C9H12BrNO2S B7558403 N-[1-(3-bromophenyl)ethyl]methanesulfonamide](/img/structure/B7558403.png)
N-[1-(3-bromophenyl)ethyl]methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-bromophenyl)ethyl]methanesulfonamide, commonly known as BPEMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPEMS is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to an amine group. In
作用机制
The mechanism of action of BPEMS is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In medicinal chemistry, BPEMS has been shown to inhibit the activity of enzymes such as carbonic anhydrase and aldose reductase, which are involved in the pathogenesis of various diseases. In neuroscience, BPEMS has been shown to modulate the activity of certain receptors such as the GABA-A receptor, which is involved in the regulation of anxiety and epilepsy.
Biochemical and Physiological Effects
BPEMS has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, BPEMS has been shown to reduce the levels of certain biomarkers such as glucose and prostaglandins, which are involved in the pathogenesis of diabetes and inflammation. In neuroscience, BPEMS has been shown to modulate the levels of certain neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
BPEMS has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for lower doses to be used in experiments. Another advantage is its relatively low toxicity, which makes it a safer alternative to other chemicals. However, one of the limitations is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its relatively short half-life, which can make it challenging to study its long-term effects.
未来方向
There are several future directions for research on BPEMS. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective compounds. Additionally, further research could be done to optimize the synthesis method of BPEMS to improve its yield and purity. Finally, more studies could be conducted to investigate the potential of BPEMS as a herbicide in agriculture.
合成方法
The synthesis of BPEMS involves the reaction of 3-bromophenethylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is obtained after purification through column chromatography. The yield of the synthesis method is typically around 60-70%.
科学研究应用
BPEMS has been studied extensively for its potential applications in various fields such as medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, BPEMS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In neuroscience, BPEMS has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, BPEMS has been investigated as a potential herbicide due to its ability to inhibit the growth of certain weeds.
属性
IUPAC Name |
N-[1-(3-bromophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-7(11-14(2,12)13)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAMXFBAOALHFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-bromophenyl)ethyl]methanesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)




![2-[Methyl-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]amino]acetic acid](/img/structure/B7558372.png)

![[2-(Cyclohexylmethylamino)-2-oxoethyl] 4-[[(3-chloro-4-fluorophenyl)sulfonylamino]methyl]benzoate](/img/structure/B7558379.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
![(E)-N-[1-(3-bromophenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B7558406.png)
